N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound known for its diverse biological activities. This compound is part of the thienopyrimidine family, which is recognized for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thienopyrimidine derivatives.
Scientific Research Applications
N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly kinases and phosphodiesterases.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-phenylthieno[2,3-d]pyrimidin-4-amine: Shares a similar core structure but lacks the N-ethyl group.
Thieno[3,2-d]pyrimidine derivatives: These compounds have similar biological activities and synthetic routes.
Uniqueness: N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the N-ethyl group can significantly influence its pharmacokinetic properties and interaction with molecular targets .
Properties
Molecular Formula |
C14H13N3S |
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Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3S/c1-2-15-13-12-11(10-6-4-3-5-7-10)8-18-14(12)17-9-16-13/h3-9H,2H2,1H3,(H,15,16,17) |
InChI Key |
ZNEUJFOYYQFADJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C(=CSC2=NC=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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